Deruxtecan-d5 -

Deruxtecan-d5

Catalog Number: EVT-12504193
CAS Number:
Molecular Formula: C52H56FN9O13
Molecular Weight: 1039.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deruxtecan-d5 is classified as an antibody-drug conjugate. It is derived from trastuzumab, a well-known monoclonal antibody used in breast cancer treatment. The drug is manufactured by Daiichi Sankyo and AstraZeneca under the brand name ENHERTU. It is specifically indicated for patients with HER2-positive breast cancer that is either metastatic or unresectable.

Synthesis Analysis

Methods and Technical Details

The synthesis of deruxtecan-d5 involves several intricate steps:

  1. Linker Synthesis: The chemical linker used in deruxtecan-d5 must be stable yet capable of releasing the cytotoxic agent within the target cells. The synthesis typically begins with the formation of the linker via chemical reactions that ensure it can withstand systemic circulation without premature release.
  2. Antibody Conjugation: Trastuzumab is conjugated to the linker using a method that allows for a high drug-to-antibody ratio, enhancing the efficacy of the drug. This process often involves site-specific conjugation techniques that ensure uniformity and stability in the final product.
  3. Purification: Following conjugation, the compound undergoes purification processes to remove unreacted components and ensure high purity levels necessary for clinical use.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and high-performance liquid chromatography to confirm its structure and purity.

Recent advancements have focused on improving the efficiency of these synthesis methods to produce higher yields and better pharmacokinetic properties .

Molecular Structure Analysis

Structure and Data

Deruxtecan-d5 features a complex molecular structure that includes:

  • Monoclonal Antibody Component: Derived from trastuzumab, which specifically binds to HER2 receptors on cancer cells.
  • Cytotoxic Drug Component: An exatecan derivative that inhibits topoisomerase I, leading to DNA damage in rapidly dividing cells.
  • Chemical Linker: A stable linker that connects the antibody to the cytotoxic agent, designed to release the drug upon internalization by target cells.

The molecular formula and weight are critical for understanding its pharmacodynamics and pharmacokinetics, although specific numerical values may vary depending on formulation adjustments .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in deruxtecan-d5 is the cleavage of the linker once internalized by HER2-positive cancer cells. This reaction releases the cytotoxic agent, which then exerts its effect by inhibiting topoisomerase I, disrupting DNA replication and ultimately leading to cell death.

Additionally, studies have shown that modifications in the drug-to-antibody ratio can significantly affect both efficacy and safety profiles, highlighting the importance of optimizing these parameters during synthesis .

Mechanism of Action

Process and Data

Deruxtecan-d5 operates through a targeted delivery mechanism:

  1. Binding: The trastuzumab component binds specifically to HER2 receptors on cancer cells.
  2. Internalization: Upon binding, the entire complex is internalized into the cell via endocytosis.
  3. Release of Cytotoxic Agent: Inside the cell, the linker undergoes cleavage due to intracellular conditions (e.g., pH changes), releasing the exatecan derivative.
  4. DNA Damage: The released agent inhibits topoisomerase I, leading to DNA strand breaks and triggering apoptosis in malignant cells.

This targeted approach reduces systemic toxicity compared to conventional chemotherapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deruxtecan-d5 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in specific solvents utilized for intravenous administration.
  • Stability: The compound is designed for stability under physiological conditions but releases its active component under specific intracellular conditions.
  • Molecular Weight: The molecular weight varies based on the conjugation efficiency but typically falls within a range suitable for effective cellular uptake .

These properties are crucial for ensuring effective delivery and therapeutic action while minimizing adverse effects.

Applications

Scientific Uses

Properties

Product Name

Deruxtecan-d5

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1039.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i1D3,3D2

InChI Key

WXNSCLIZKHLNSG-DNDMXPSKSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.